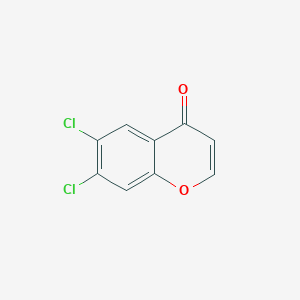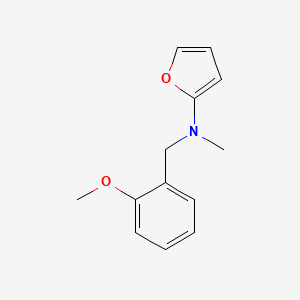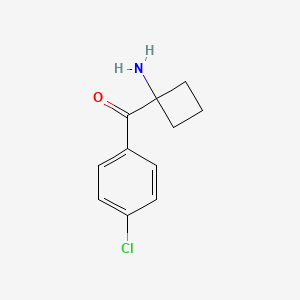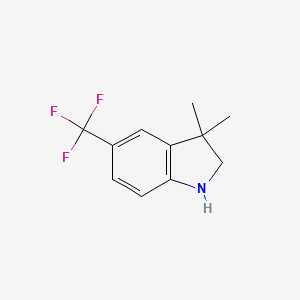![molecular formula C13H14O3 B11889727 1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)
1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone is a complex organic compound characterized by its unique spiro structure This compound features a benzo[d][1,3]dioxole ring fused to a cyclopentane ring, with an ethanone group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole precursor, followed by cyclization with a suitable cyclopentane derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The spiro structure can enhance binding affinity and selectivity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-amine: Similar spiro structure but with an amine group instead of an ethanone group.
Spiro[benzo[d][1,3]dioxole-2,1’-cyclohexan]-5-amine: Features a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone is unique due to its specific spiro configuration and the presence of the ethanone group
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylethanone |
InChI |
InChI=1S/C13H14O3/c1-9(14)10-4-5-11-12(8-10)16-13(15-11)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
PJFVDZLZOFYOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(O2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


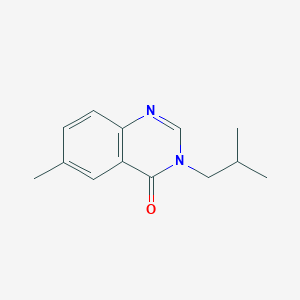
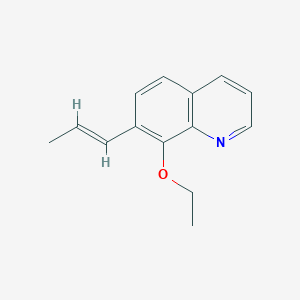
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)


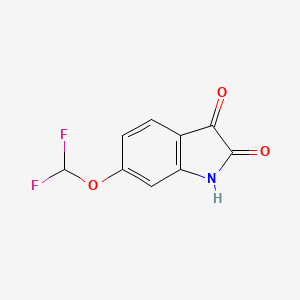

![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B11889697.png)
![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)
